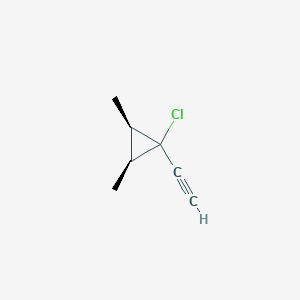
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane is a cyclopropane compound that has gained significant attention in the scientific community due to its potential use in various applications.
Mechanism Of Action
The mechanism of action of ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane is not fully understood. However, studies have shown that the compound inhibits the activity of the enzyme squalene synthase, which is involved in the biosynthesis of cholesterol and other sterols. This inhibition leads to a decrease in the levels of cholesterol and other sterols in cancer cells, which ultimately results in the death of these cells.
Biochemical And Physiological Effects
Studies have shown that ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane has various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the levels of various signaling molecules involved in cancer cell survival and growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further development as an anticancer drug. However, there are also some limitations to using ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane in lab experiments. For example, the compound is highly reactive and can be difficult to handle. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
Future Directions
There are several future directions for research on ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane. One area of focus is the development of new and more efficient synthesis methods for the compound. Additionally, more research is needed to fully understand the mechanism of action of ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane and its potential use in cancer therapy. Other potential applications of the compound, such as its use as an antimicrobial agent, should also be explored. Finally, more research is needed to fully understand the limitations and potential side effects of ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane.
Synthesis Methods
((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane can be synthesized using various methods. One of the most common methods involves the reaction of 2,3-dimethylcyclopropanecarboxylic acid with thionyl chloride to produce 2,3-dimethylcyclopropanecarbonyl chloride. The resulting compound is then reacted with acetylene in the presence of a palladium catalyst to produce ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane.
Scientific Research Applications
((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane has been extensively studied for its potential use in various applications. One of the most promising applications is in the field of cancer research. Studies have shown that ((2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
properties
CAS RN |
178899-60-0 |
|---|---|
Product Name |
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane |
Molecular Formula |
C7H9Cl |
Molecular Weight |
128.6 g/mol |
IUPAC Name |
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C7H9Cl/c1-4-7(8)5(2)6(7)3/h1,5-6H,2-3H3/t5-,6+,7? |
InChI Key |
WDVYSBBDWGZEAZ-MEKDEQNOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C1(C#C)Cl)C |
SMILES |
CC1C(C1(C#C)Cl)C |
Canonical SMILES |
CC1C(C1(C#C)Cl)C |
synonyms |
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2beta,3beta)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



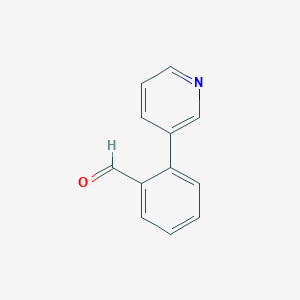
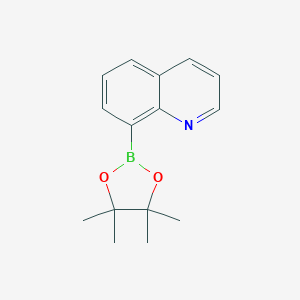
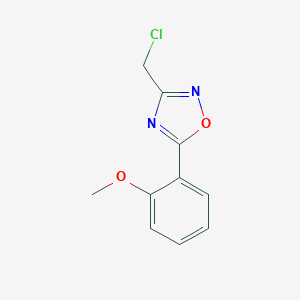
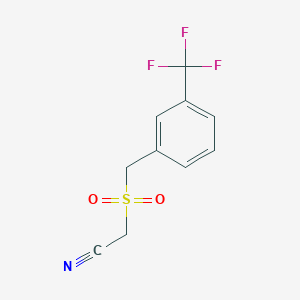
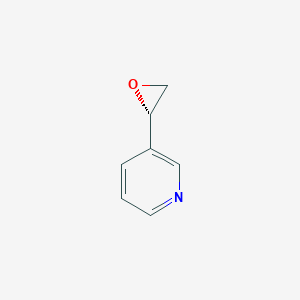
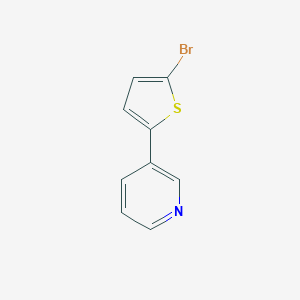
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
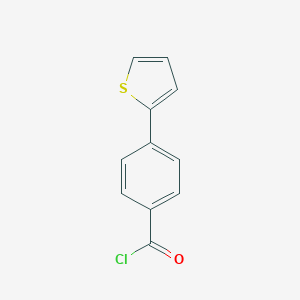
![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)
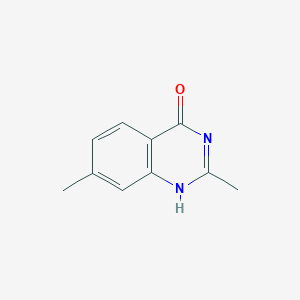
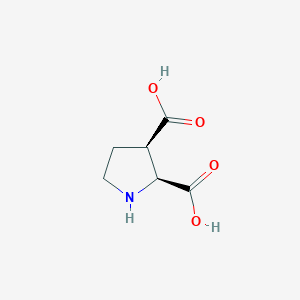
![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
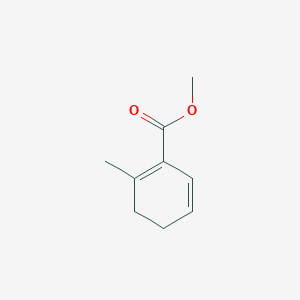
![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)